molecular formula C16H16N4O2S B2862367 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 852376-05-7

2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Katalognummer B2862367
CAS-Nummer: 852376-05-7
Molekulargewicht: 328.39
InChI-Schlüssel: JFHAGKVFATXAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, a thiol group, and a carboxylic acid group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . For example, triazole derivatives can be synthesized by reacting an amine with a triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a pyridazine ring. The presence of the thiol group and the carboxylic acid group would also be significant features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the pyridazine ring, the thiol group, and the carboxylic acid group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has demonstrated the synthesis of compounds related to 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, showing moderate to high anticancer activity against human breast carcinoma cell lines. This highlights the potential application of these compounds in developing new anticancer agents (Abdelhamid et al., 2016).

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of diverse heterocycles, such as pyrazolo[3,4-d]pyrimidines and triazolo[5,1-f]pyrimidines, which are expected to have significant chemical and pharmacological activities. This broadens its application in the field of medicinal chemistry (Al-Afaleq & Abubshait, 2001).

Insecticidal Applications

Some derivatives of the compound have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing potential in pest control applications (Fadda et al., 2017).

Antibacterial Activity

Derivatives of 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid have been synthesized and evaluated for their antibacterial activity, suggesting their potential in developing new antibacterial agents (Rahimizadeh et al., 2012).

Synthesis of Polycondensed Heterocycles

The compound is used in the synthesis of polycondensed heterocycles, which could have applications in materials science or pharmaceutical development (Chernyshev et al., 2014).

Antimicrobial Potential

Further studies have synthesized various derivatives of the compound that exhibited pronounced antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, given the presence of the biologically active triazole ring .

Eigenschaften

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12(16(21)22)23-14-9-8-13-17-18-15(20(13)19-14)11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAGKVFATXAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.